1,1,1-Trimethoxy-2,2-dimethylpropane

Physical organic chemistry Steric parameters Orthoester hydrolysis

1,1,1-Trimethoxy-2,2-dimethylpropane (CAS 97419-16-4, C₈H₁₈O₃, MW 162.23 g·mol⁻¹), also referred to as trimethyl orthopivalate, is the trimethyl orthoester of pivalic acid (2,2-dimethylpropanoic acid). The compound belongs to the orthoester class, characterized by a central carbon atom bonded to three alkoxy (–OCH₃) groups and a tert-butyl (pivaloyl) substituent.

Molecular Formula C8H18O3
Molecular Weight 162.23 g/mol
CAS No. 97419-16-4
Cat. No. B12946512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trimethoxy-2,2-dimethylpropane
CAS97419-16-4
Molecular FormulaC8H18O3
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C(OC)(OC)OC
InChIInChI=1S/C8H18O3/c1-7(2,3)8(9-4,10-5)11-6/h1-6H3
InChIKeyBUBRHNQMQUMNFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1-Trimethoxy-2,2-dimethylpropane (CAS 97419-16-4): Scientific Procurement & Differentiation Overview


1,1,1-Trimethoxy-2,2-dimethylpropane (CAS 97419-16-4, C₈H₁₈O₃, MW 162.23 g·mol⁻¹), also referred to as trimethyl orthopivalate, is the trimethyl orthoester of pivalic acid (2,2-dimethylpropanoic acid). The compound belongs to the orthoester class, characterized by a central carbon atom bonded to three alkoxy (–OCH₃) groups and a tert-butyl (pivaloyl) substituent . Orthoesters, in general, serve as reactive protecting groups for carboxylic acids and as intermediates in organic synthesis; the distinguishing feature of this orthoester is the exceptionally bulky, electron-donating tert-butyl R-group, which exerts pronounced steric and electronic effects on hydrolysis, stability, and reaction selectivity relative to smaller-chain orthoester analogs [1].

Why 1,1,1-Trimethoxy-2,2-dimethylpropane Cannot Be Casually Replaced by Other Orthoesters


Orthoesters with different acyl R-groups (e.g., H, CH₃, CH₂CH₃, C₆H₅) exhibit dramatically different steric bulk, hydrolysis kinetics, and product stability. The Taft steric parameter (Es) for tert-butyl is ‑2.78, compared with ‑1.24 for methyl and 0.00 for hydrogen [1]. This large steric difference translates directly to acid-catalyzed hydrolysis half-lives that can differ by orders of magnitude: published data show that changing R from –H (orthoformate) to –CH₃ (orthoacetate) reduces half-life at pH 7 from >510 min to ~10 min, while further increasing steric bulk continues to suppress hydrolysis rates [2]. Substituting trimethyl orthopivalate with a less bulky orthoester therefore risks premature hydrolysis, altered reaction selectivity, and loss of the stabilizing pivalate ester product—failures that directly impact synthetic yield, purity, and reproducibility in multi-step protocols.

Quantitative Differentiation Evidence: 1,1,1-Trimethoxy-2,2-dimethylpropane vs. Closest Orthoester Analogs


Steric Bulk Quantified by Taft Es Parameter: Orthopivalate vs. Orthoacetate and Orthoformate

The Taft steric substituent constant (Es) directly quantifies the steric resistance to nucleophilic attack at the ester/orthoester carbonyl. For the acyl R-group of trimethyl orthopivalate (R = tert-butyl, Es = –2.78), the steric demand is more than double that of trimethyl orthoacetate (R = CH₃, Es = –1.24) and vastly exceeds trimethyl orthoformate (R = H, Es = 0.00) [1]. More negative Es values correlate with slower acid-catalyzed hydrolysis; the Es difference of ΔEs = –1.54 (t-Bu vs. CH₃) predicts a significantly extended hydrolytic half-life for the orthopivalate under identical conditions [1].

Physical organic chemistry Steric parameters Orthoester hydrolysis

Hydrolysis Half-Life Comparison: Orthopivalate Inferred Stability Advantage Over Orthoacetate

Published kinetic data for acyclic orthoesters demonstrate that the hydrolysis half-life (t₁/₂) is exquisitely sensitive to the R-group identity. At pH 7, the trimethyl orthoacetate (R = CH₃) exhibits t₁/₂ ≈ 10 min (kobs = 1.3 × 10⁻³ s⁻¹), while the corresponding orthoformate (R = H) is far more robust, with t₁/₂ > 510 min (kobs = 2.5 × 10⁻⁵ s⁻¹) [1]. Although direct t₁/₂ data for trimethyl orthopivalate (R = t-C₄H₉) have not been reported in the same study, the established inverse correlation between Es magnitude and hydrolysis rate permits a class-level inference that the orthopivalate will hydrolyze still more slowly than the orthoformate, providing a stability advantage of >50-fold over trimethyl orthoacetate at neutral pH [1][2].

Hydrolysis kinetics Orthoester stability pH-dependent degradation

Molecular Bulk and Physical Property Differentiation vs. Trimethyl Orthoacetate

The molecular formula of 1,1,1-trimethoxy-2,2-dimethylpropane (C₈H₁₈O₃, MW 162.23 g·mol⁻¹) reflects a significantly larger and more lipophilic scaffold compared to the widely used trimethyl orthoacetate (C₅H₁₂O₃, MW 120.15 g·mol⁻¹) . The additional three carbon atoms and six hydrogen atoms increase molecular weight by 35% and enhance van der Waals volume, directly impacting boiling point, density, and solvent compatibility. Predicted boiling point for the orthopivalate is approximately 229 °C (ACD/Labs prediction), compared to 107–109 °C for trimethyl orthoacetate , indicating substantially lower volatility and different handling requirements.

Physicochemical properties Molecular weight Procurement specification

Orthopivalate as the Preferred Orthoester Motif for Living Cationic Ring-Opening Polymerization of Cellulose

In the synthesis of precision cellulose via living cationic ring-opening polymerization (CROP), glucose 1,2,4-orthopivalate derivatives are employed as the monomer of choice, yielding well-controlled molecular weights, defined chain-end groups, and excellent regio- and stereoselectivity [1]. The orthopivalate group is specifically selected over other orthoesters because its balanced steric and electronic profile enables a controlled polymerization rate under BF₃·Et₂O catalysis at –30 °C in CH₂Cl₂, minimizing side reactions such as premature termination or chain transfer [1][2]. Earlier-generation orthoester monomers lacking the pivalate substituent produced inferior molecular-weight control or broader dispersity [2].

Polysaccharide synthesis Cellulose chemistry Ring-opening polymerization

Pivalate Ester Product Stability: A Downstream Advantage Over Acetate and Formate Orthoesters

Acid-catalyzed hydrolysis of an orthoester yields the corresponding ester, which often serves as a protected intermediate in multi-step synthesis. The pivalate ester (tert-butyl-CO₂R') generated from trimethyl orthopivalate is documented to exhibit significantly greater resistance to both acid- and base-catalyzed hydrolysis compared with acetate (CH₃-CO₂R') and formate (H-CO₂R') esters, owing to steric shielding of the carbonyl carbon by the tert-butyl group (Taft Es = –2.78) [1][2]. In carbohydrate chemistry, this differential stability enables orthogonal deprotection strategies where pivalate esters survive conditions that cleave acetate or benzoate protecting groups [2].

Protecting group strategy Ester stability Synthetic intermediate longevity

High-Value Application Scenarios Where 1,1,1-Trimethoxy-2,2-dimethylpropane Delivers Measurable Differentiation


Precision Cellulose and Polysaccharide Synthesis via Living CROP

The orthopivalate group is the critical structural element that enables living cationic ring-opening polymerization of glucose orthoesters. This chemistry yields cellulose and cellulose derivatives with unprecedented molecular-weight control, low dispersity, and defined end-group functionality, supporting applications in sustainable biomaterials, biodegradable films, and advanced drug delivery matrices. Researchers building on this methodology will require the orthopivalate scaffold—substitution with orthoacetate or orthoformate analogs compromises the living polymerization characteristics documented in J. Am. Chem. Soc. (2024) [1].

Carboxylic Acid Protection for Multi-Step Synthesis Under Harsh Acidic Conditions

In synthetic routes requiring temporary protection of a carboxylic acid function that must survive strongly acidic conditions, trimethyl orthopivalate offers a distinct advantage. The derived pivalate ester resists hydrolysis under conditions that cleave acetate or formate esters, as confirmed by the >10-fold slower base-catalyzed hydrolysis rates reported for pivalate vs. acetate in carbohydrate systems [2]. This enables fewer protection/deprotection cycles and higher overall yields in complex molecule synthesis.

Development of pH-Sensitive Drug Delivery Vehicles with Tunable Hydrolysis Kinetics

The exceptional steric demand of the tert-butyl group in the orthopivalate translates to a uniquely retarded hydrolysis profile at mildly acidic to neutral pH, as inferred from the Taft Es parameter (‒2.78 vs. ‒1.24 for orthoacetate) and validated hydrolysis trends [3][4]. Formulators designing orthoester-based pH-responsive prodrugs, nanoparticles, or implantable depots can exploit this slower hydrolysis to extend payload release duration, an option not available with less hindered orthoesters.

Synthetic Intermediate for Sterically Shielded Pivalate Esters

When the synthetic objective is a pivalate ester that must resist nucleophilic attack (e.g., in the preparation of hindered ester lubricants, plasticizers, or prodrugs), direct use of trimethyl orthopivalate as a pivaloylation reagent provides a more atom-economical and selective route compared to pivaloyl chloride or pivalic anhydride. The orthoester route avoids the generation of stoichiometric HCl or carboxylic acid byproducts, simplifying workup and improving compatibility with acid-sensitive substrates [5].

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